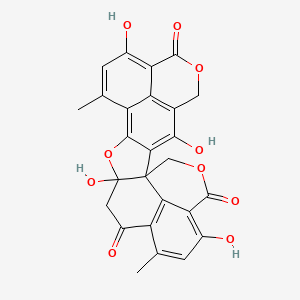

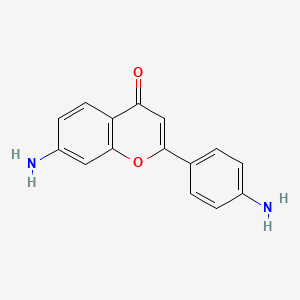

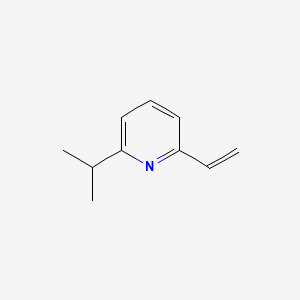

![molecular formula C8H14N2O B592477 6,9-Diazaspiro[4.5]decan-10-one CAS No. 1664-33-1](/img/structure/B592477.png)

6,9-Diazaspiro[4.5]decan-10-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,9-Diazaspiro[4.5]decan-10-one is a chemical compound with the CAS Number: 1664-33-1 . It has a molecular weight of 154.21 .

Synthesis Analysis

The synthesis of diazaspiro compounds has been reported in the literature . For instance, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of 6,9-Diazaspiro[4.5]decan-10-one consists of a spirocyclic core, which is a common feature in many bioactive compounds . The 1,6-dioxaspiro[4.5]decane motifs are essential for biological activity .Physical And Chemical Properties Analysis

6,9-Diazaspiro[4.5]decan-10-one is a solid substance . It has a molecular weight of 154.21 .Applications De Recherche Scientifique

Anticonvulsant Activity

6,9-Diazaspiro[4.5]decan-10-one: derivatives have been studied for their potential as anticonvulsant agents. Research indicates that certain derivatives exhibit significant anticonvulsant activity, particularly in the scPTZ screen, which is a standard test for evaluating substances against seizures . These compounds have shown to be more potent than some reference drugs, highlighting their potential in developing new treatments for epilepsy and other seizure disorders.

Synthesis of Spiroacetal Structures

Spiroacetals are a central structural element in many biologically active natural products. The synthesis of 6,9-Diazaspiro[4.5]decan-10-one derivatives can lead to novel spiroacetal structures, which are important for the development of new antibiotics and selective anticancer agents . This application is crucial in medicinal chemistry for creating compounds with potential therapeutic benefits.

Development of Novel Antibiotics

The structural motifs of 6,9-Diazaspiro[4.5]decan-10-one are similar to those found in certain antibiotics. By manipulating the spiroacetal core, researchers can develop new antibiotics with improved efficacy and reduced resistance . This is particularly important in the fight against antibiotic-resistant bacteria.

Cancer Research

Due to its structural similarity to compounds with known anticancer properties, 6,9-Diazaspiro[4.5]decan-10-one can be used as a scaffold for synthesizing new anticancer agents . The ability to create diverse derivatives allows for extensive testing and optimization in the search for effective cancer treatments.

Pheromone Synthesis

The spiroacetal structure of 6,9-Diazaspiro[4.5]decan-10-one derivatives is also found in natural pheromones. Synthesizing these compounds can aid in the study of insect behavior and the development of environmentally friendly pest control methods . By mimicking natural pheromones, researchers can disrupt mating patterns and reduce pest populations without the use of harmful chemicals.

Mécanisme D'action

Target of Action

The primary targets of 6,9-Diazaspiro[4.5]decan-10-one are Receptor-interacting protein kinase 1 (RIPK1) and Chitin synthase (CHS) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death . CHS is an enzyme that plays a crucial role in the biosynthesis of chitin, a key component of the fungal cell wall .

Mode of Action

6,9-Diazaspiro[4.5]decan-10-one interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . Additionally, it exhibits moderate to excellent potency against CHS, thereby inhibiting chitin synthesis .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting CHS, it affects the chitin synthesis pathway, which is crucial for the structural integrity of fungal cells .

Result of Action

By inhibiting RIPK1, 6,9-Diazaspiro[4.5]decan-10-one can potentially prevent or reduce necroptosis, thereby mitigating the associated pathophysiological disorders . Its inhibition of CHS can lead to a disruption in the structural integrity of fungal cells, making it a potential antifungal agent .

Propriétés

IUPAC Name |

6,9-diazaspiro[4.5]decan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-7-8(3-1-2-4-8)10-6-5-9-7/h10H,1-6H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOFQCLLFLKXDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653423 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1664-33-1 |

Source

|

| Record name | 6,9-Diazaspiro[4.5]decan-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)